molecular formula C10H20ClN3 B12230693 3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride

3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride

Cat. No.: B12230693
M. Wt: 217.74 g/mol
InChI Key: SSRSDGSVGWCKDA-UHFFFAOYSA-N
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Description

3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with a suitable alkylating agent. One common method is the alkylation of 1-methylpyrazole with 3-methylbutan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methylpyrazole: A precursor in the synthesis of the compound.

    4-methylpyrazole: Another pyrazole derivative with similar structural features.

    1-methyl-3-aminopyrazole: A related compound with an amino group at the 3-position.

Uniqueness

3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with an alkylamine side chain makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-9(2)4-5-11-6-10-7-12-13(3)8-10;/h7-9,11H,4-6H2,1-3H3;1H

InChI Key

SSRSDGSVGWCKDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CN(N=C1)C.Cl

Origin of Product

United States

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